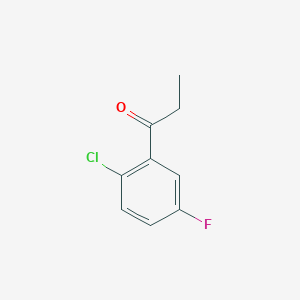
1-(2-Chloro-5-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-5-fluorobenzoic acid.
Reduction: 1-(2-Chloro-5-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)propan-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry
It serves as an intermediate in the synthesis of therapeutic agents. Research indicates that this compound exhibits notable biological activity and has been investigated for potential antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development. The compound's mechanism of action is thought to involve interactions with specific molecular targets, which may alter enzyme or receptor activities, leading to various biological effects.
Material Science
This compound finds applications in various domains. It has been utilized as a precursor in synthesizing mesoporous materials and nanostructures. Its ability to participate in various chemical reactions makes it an attractive candidate for creating materials with specific properties, such as enhanced surface area and porosity, which are crucial in catalysis and adsorption processes.
This compound exhibits antibacterial activity against E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus .
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity to various biological targets. These investigations aim to elucidate its mechanism of action and potential therapeutic benefits, where the compound's interactions with enzymes or receptors could lead to significant insights into its efficacy as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design.
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)propan-1-one
- 1-(2-Chloro-3-fluorophenyl)propan-1-one
- 1-(2-Chloro-6-fluorophenyl)propan-1-one
Comparison: 1-(2-Chloro-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers. The specific substitution pattern can also affect the compound’s physical properties, such as melting point and solubility, which are important considerations in its practical applications.
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
HVOWRXHAONMBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















